molecular formula C10H6ClF3N2O B12855208 N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide

N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide

Cat. No.: B12855208
M. Wt: 262.61 g/mol
InChI Key: MHQKVUSNEANEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide is an organic compound that features a trifluoromethyl group, a cyano group, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide is unique due to the presence of both a cyano group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H6ClF3N2O

Molecular Weight

262.61 g/mol

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide

InChI

InChI=1S/C10H6ClF3N2O/c11-6-1-2-8(16-9(17)3-4-15)7(5-6)10(12,13)14/h1-2,5H,3H2,(H,16,17)

InChI Key

MHQKVUSNEANEAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.